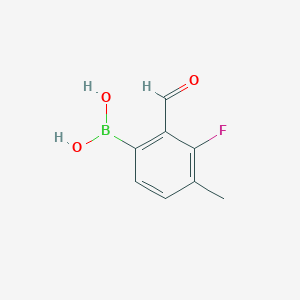

(3-Fluoro-2-formyl-4-methylphenyl)boronic acid

Description

Propriétés

IUPAC Name |

(3-fluoro-2-formyl-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRRBNLPJKNGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901226002 | |

| Record name | Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-40-4 | |

| Record name | Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Material Considerations

The target compound contains three substituents on the benzene ring:

- Fluorine at position 3

- Formyl (aldehyde) at position 2

- Methyl at position 4

- Boronic acid group at position 1 (assumed)

The synthetic challenge lies in installing the boronic acid group without disturbing the sensitive formyl group and maintaining the correct substitution pattern.

Method 1: Functionalization of 3-Fluoro-2-formyl-4-methylphenyl Halides via Miyaura Borylation

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron or related boron reagents to form arylboronic esters, which can be hydrolyzed to boronic acids.

- Procedure : Starting from 3-fluoro-2-formyl-4-methylphenyl bromide or iodide, the reaction with bis(pinacolato)diboron in the presence of Pd catalyst and base (e.g., KOAc) in a suitable solvent (e.g., dioxane) under inert atmosphere yields the corresponding pinacol boronate ester.

- Hydrolysis : The boronate ester is then hydrolyzed under acidic aqueous conditions to yield the boronic acid.

This method preserves the formyl group and fluorine substituent due to mild reaction conditions.

Method 2: Directed Ortho-Metalation (DoM) Followed by Borylation

Directed ortho-metalation can be used to selectively metallate an aromatic ring adjacent to a directing group such as the formyl group.

- Procedure : Treatment of 3-fluoro-2-formyl-4-methylbenzene with a strong base such as lithium diisopropylamide (LDA) or n-butyllithium at low temperature leads to lithiation ortho to the formyl group.

- Quenching : The lithiated intermediate is then quenched with trialkyl borates (e.g., trimethyl borate) to install the boronic acid precursor.

- Workup : Acidic hydrolysis yields the boronic acid.

This method requires careful temperature control to avoid side reactions and is effective for regioselective borylation.

Method 3: Formylation of Preformed 3-Fluoro-4-methylphenylboronic Acid

An alternative approach is to prepare 3-fluoro-4-methylphenylboronic acid first, then introduce the formyl group via electrophilic aromatic substitution (e.g., Vilsmeier-Haack reaction).

- Procedure : The boronic acid is subjected to Vilsmeier-Haack formylation using POCl3 and DMF under controlled conditions.

- Considerations : The reaction conditions must be optimized to avoid degradation of the boronic acid group.

This method allows late-stage functionalization but may have lower yields due to the sensitivity of boronic acids under strong electrophilic conditions.

Research Findings and Data Summary

Literature Examples of Related Compounds

A study by Pasa et al. (2015) described the synthesis of various substituted phenylboronic acids with formyl and fluoro substituents by refluxing substituted formylphenylboronic acids with amines in ethanol, indicating the availability of 3-fluoro-3-formylphenylboronic acid derivatives in literature.

General Conditions for Boronic Acid Synthesis via Miyaura Borylation

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Efficient for aryl halides |

| Boron Reagent | Bis(pinacolato)diboron | Stable and widely used |

| Base | Potassium acetate or carbonate | Mild base to avoid side reactions |

| Solvent | 1,4-Dioxane, THF, or ethanol | Anhydrous and inert atmosphere required |

| Temperature | 80–100 °C | Reflux or sealed tube |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

Hydrolysis of boronate esters to boronic acids is typically done with aqueous acid at room temperature.

Challenges and Considerations

- The formyl group is sensitive to strong bases and nucleophiles; thus, reaction conditions must be mild.

- Fluorine substituent is generally stable under borylation conditions.

- Purification often involves recrystallization or chromatography due to the polar nature of boronic acids.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Miyaura Borylation | 3-Fluoro-2-formyl-4-methylphenyl halide | Pd catalyst, bis(pinacolato)diboron, base | Mild, high regioselectivity | Requires halide precursor |

| Directed Ortho-Metalation | 3-Fluoro-2-formyl-4-methylbenzene | LDA/n-BuLi, trialkyl borate, low temp | Regioselective, direct installation | Sensitive to moisture, requires low temp |

| Formylation of Boronic Acid | 3-Fluoro-4-methylphenylboronic acid | POCl3, DMF (Vilsmeier-Haack) | Late-stage formyl introduction | Harsh conditions may degrade boronic acid |

Analyse Des Réactions Chimiques

Types of Reactions: (3-Fluoro-2-formyl-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 3-Fluoro-2-formyl-4-methylphenol.

Reduction: 3-Fluoro-2-hydroxymethyl-4-methylphenylboronic acid.

Applications De Recherche Scientifique

(3-Fluoro-2-formyl-4-methylphenyl)boronic acid is utilized in various scientific research applications:

Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology: In the development of boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.

Medicine: Potential use in drug discovery and development, particularly in the design of boron-based pharmaceuticals.

Industry: Used in the synthesis of advanced materials, including liquid crystals and polymers.

Mécanisme D'action

The mechanism of action of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent positions and functional groups, leading to distinct physicochemical and biological properties. Key analogues include:

Key Observations :

- Electron-Withdrawing Effects : The fluorine and formyl groups in the target compound create a synergistic electron-withdrawing effect, lowering its pKa compared to methyl-substituted analogues (e.g., 3-Fluoro-2-methylphenylboronic acid) .

- Steric Considerations : The 4-methyl group in the target compound may sterically hinder interactions with large biomolecules, unlike smaller analogues like (4-Fluoro-3-formylphenyl)boronic acid .

Acidity (pKa) and Reactivity

- pKa Trends : Fluorine’s through-space electron-withdrawing effect stabilizes the boronate conjugate base, reducing pKa. For example, 3-Fluoro-2-formyl-4-methylphenylboronic acid likely has a pKa closer to 7–8, comparable to 3-AcPBA (pKa ~8.2), making it suitable for physiological applications .

- Binding Affinity : The formyl group enhances diol binding via hydrogen bonding, as seen in studies of boronic acid-diol complexation . However, the 4-methyl group may reduce binding constants compared to unsubstituted phenylboronic acids .

Activité Biologique

(3-Fluoro-2-formyl-4-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antibacterial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical structure:

- Chemical Formula : CHB F N O

- CAS Number : 1451391-40-4

The primary biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as kinases involved in cancer cell proliferation.

Target Interaction

- c-Met Kinase : The compound inhibits c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. By blocking this pathway, the compound disrupts signaling that promotes cell survival and proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines.

Case Studies

- A549 Cell Line : Studies demonstrated that the compound effectively reduced cell viability in A549 lung cancer cells at nanomolar concentrations, indicating potent anticancer activity.

- MCF-7 Cell Line : In MCF-7 breast cancer cells, the compound showed similar effects, suggesting a broad spectrum of action against different types of cancer .

- PC-3 Prostate Cancer Cells : The anticancer activity was further evaluated using PC-3 prostate cancer cells, where it demonstrated cytotoxic effects at varying concentrations (0.5 to 5 µM) compared to control groups .

Antibacterial Activity

In addition to its anticancer properties, this compound has also been explored for its antibacterial effects.

Research Findings

A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its ability to inhibit target kinases at low concentrations. This characteristic makes it a promising candidate for further development in therapeutic applications.

Summary of Biological Activities

Q & A

Q. How can (3-Fluoro-2-formyl-4-methylphenyl)boronic acid be synthesized and purified for use in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The synthesis typically involves reacting a halogenated precursor (e.g., 3-fluoro-2-formyl-4-methylbromobenzene) with a boronic acid reagent under palladium catalysis. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents like THF or dioxane .

- Base optimization : Use of Na₂CO₃ or Cs₂CO₃ to neutralize HX byproducts and stabilize the boronate intermediate .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to remove unreacted starting materials .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

- NMR spectroscopy : ¹¹B NMR identifies boronic acid speciation (e.g., trigonal vs. tetrahedral geometry), while ¹H and ¹³C NMR resolve substituent effects (e.g., fluorine-induced deshielding) .

- X-ray crystallography : SHELX software refines crystal structures to confirm substituent positions and hydrogen-bonding interactions (e.g., B-OH∙∙∙O=C) .

- MALDI-MS : Derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation, enabling accurate mass determination .

Q. What are the common reaction pathways observed in cross-coupling or functionalization reactions?

Methodological Answer:

- Suzuki-Miyaura coupling : Reacts with aryl halides (e.g., bromobenzene derivatives) to form biaryl products. Optimize ligand (e.g., SPhos) and solvent (e.g., DMF) for sterically hindered substrates .

- Oxidation : Hydrogen peroxide converts the boronic acid to phenol derivatives, useful for probing electronic effects .

- Substitution : Amine nucleophiles displace the boronic acid group under basic conditions to form aryl amines .

Advanced Research Questions

Q. How can kinetic parameters (kon, koff) of diol-binding interactions be determined using stopped-flow methods?

Methodological Answer:

- Stopped-flow setup : Rapidly mix boronic acid and diol (e.g., D-fructose) in phosphate buffer (pH 7.4) .

- Fluorescence monitoring : Track changes in emission intensity (e.g., isoquinolinylboronic acid derivatives) to calculate kon (≈10³–10⁴ M⁻¹s⁻¹) and koff (≈10⁻²–10⁻³ s⁻¹) .

- Data analysis : Fit traces to pseudo-first-order models to determine rate constants, correlating with thermodynamic binding affinities .

Q. What strategies mitigate non-specific interactions in electrochemical glycoprotein sensors?

Methodological Answer:

- Polymer matrices : Use redox-active polymers (e.g., poly-nordihydroguaiaretic acid) to filter plasma proteins and stabilize boronic acid receptors .

- Buffer optimization : High-pH borate buffers reduce hydrophobic interactions with non-glycosylated proteins (e.g., avidin) .

- Surface functionalization : Carboxymethyl dextran coatings enhance selectivity for terminal saccharides (e.g., sialic acid) .

Q. What crystallographic challenges arise during structure determination of derivatives?

Methodological Answer:

- Disorder issues : Fluorine and formyl groups cause electron density ambiguities. Address via low-temperature data collection (100 K) .

- Hydrogen bonding : Use SHELXL’s DFIX command to constrain B-OH∙∙∙O interactions during refinement .

- Twinned crystals : SHELXD’s twin law detection identifies pseudo-merohedral twinning for accurate structure solution .

Q. How do secondary interactions influence glycoprotein binding selectivity?

Methodological Answer:

- SPR spectroscopy : Immobilize AECPBA on gold substrates; compare binding of glycosylated (RNAse B) vs. non-glycosylated (RNAse A) proteins .

- Buffer screening : Replace Tris with HEPES to minimize electrostatic interactions with lysine residues .

- Competitive elution : Use sorbitol (0.1 M, pH 8.5) to displace bound glycoproteins without damaging the sensor surface .

Q. What in vitro methodologies assess anticancer potential against glioblastoma cells?

Methodological Answer:

- Cell viability assays : Treat U87-MG cells with derivatives (1–100 µM) and measure IC₅₀ via MTT or resazurin assays .

- Proteasome inhibition : Monitor 20S proteasome activity fluorometrically using suc-LLVY-AMC substrates .

- Apoptosis markers : Perform Western blotting for caspase-3 cleavage and PARP fragmentation .

Q. How can ¹¹B NMR titration estimate the compound’s pKa?

Methodological Answer:

- pH titration : Dissolve the compound in D₂O (pH 2–10) and acquire ¹¹B NMR spectra. The chemical shift (δ) correlates with speciation (e.g., δ ≈ 30 ppm for B(OH)₃⁻ vs. δ ≈ 10 ppm for B(OH)₂⁻) .

- Linear correlation : Plot δ(¹H) of B-OH protons (from DMSO-d₆) vs. literature pKa values to derive an equation (e.g., δ = -0.208pKa + 9.7969) .

Q. What MALDI-MS protocols minimize boroxine formation in peptide-boronic acid conjugates?

Methodological Answer:

- On-plate derivatization : Mix samples with DHB matrix (20 mg/mL in MeCN/H₂O) to form boronic esters in situ, suppressing trimerization .

- Laser optimization : Use low laser energy (≈30%) to avoid fragmentation of labile boronate adducts .

- Tandem MS : Perform CID on [M+H]⁺ ions to sequence peptides without interference from dehydration byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.